N4-Benzoyl-5-methyldeoxycytidine
CAS No.: 104579-02-4
VCID: VC0013018
Molecular Formula: C17H19N3O5
Molecular Weight: 345.3 g/mol
* For research use only. Not for human or veterinary use.
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Description | N4-Benzoyl-5-methyldeoxycytidine is a modified nucleoside also known as N4-Benzoyl-5-methyl-2'-deoxycytidine . Its molecular weight is 345.35000 . It is similar to 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine, which has a molecular weight of 647.7 g/mol and is also known as 5'-O-DMT-N4-Bz-5-Me-dC . Another related compound is 5'-Dimethoxytrityl-N4-benzoyl-2'-deoxycytidine-3'-(methyl-N,N-diisopropyl)phosphoramidite, with a molecular weight of 794.9 g/mol . When crafting a resume for a research assistant position, it's essential to highlight relevant research skills, knowledge of research methodologies, and the ability to work independently . A strong resume should emphasize experience in both research and academia, including education, relevant coursework, and research projects . Skills such as data collection, analysis, and specialized knowledge related to the research field should be emphasized . For research assistant roles, resumes should be concise, ideally one page for those with less than 10 years of experience . Including key sections such as contact information, education, research experience, skills, and publications can be beneficial . A professional summary or objective statement should highlight your years of experience, area of research specialization, and key skills . |
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CAS No. | 104579-02-4 |
Product Name | N4-Benzoyl-5-methyldeoxycytidine |
Molecular Formula | C17H19N3O5 |
Molecular Weight | 345.3 g/mol |
IUPAC Name | N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
Standard InChI | InChI=1S/C17H19N3O5/c1-10-8-20(14-7-12(22)13(9-21)25-14)17(24)19-15(10)18-16(23)11-5-3-2-4-6-11/h2-6,8,12-14,21-22H,7,9H2,1H3,(H,18,19,23,24)/t12-,13+,14+/m0/s1 |
Standard InChIKey | VYJDMDIVDHHLGK-BFHYXJOUSA-N |
SMILES | CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)CO)O |
Canonical SMILES | CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)CO)O |
PubChem Compound | 15374207 |
Last Modified | Jul 17 2023 |
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